2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C30H27N3O3S . This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, dimethoxyphenyl, and phenyl groups, as well as a sulfanyl-acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the cyano, dimethoxyphenyl, and phenyl groups. The final step involves the formation of the sulfanyl-acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings may interact with enzymes or receptors, modulating their activity. The sulfanyl-acetamide moiety can also play a role in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- 3,4-Dimethoxyphenethylamine
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]
Uniqueness
Compared to similar compounds, 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and sulfanyl-acetamide groups. These structural features contribute to its distinct chemical and biological properties .
Properties
CAS No. |
332040-48-9 |
---|---|
Molecular Formula |
C30H27N3O3S |
Molecular Weight |
509.6g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O3S/c1-19-10-12-25(20(2)14-19)32-29(34)18-37-30-24(17-31)23(16-26(33-30)21-8-6-5-7-9-21)22-11-13-27(35-3)28(15-22)36-4/h5-16H,18H2,1-4H3,(H,32,34) |
InChI Key |
ILBCKXGBLVQBGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N)C |
Origin of Product |
United States |
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